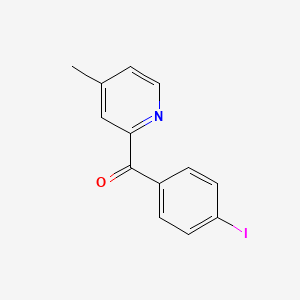

2-(4-Iodobenzoyl)-4-methylpyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-(4-Iodobenzoyl)-4-methylpyridine” involves the use of 4-Iodobenzoyl chloride . The compound is relatively easy to synthesize and purify.

Molecular Structure Analysis

The molecular formula of “2-(4-Iodobenzoyl)-4-methylpyridine” is C13H10INO . The compound has a molecular weight of 323.13 .

Chemical Reactions Analysis

The compound has been used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 120-121 °C/1 mmHg and a melting point of 63-65 °C .

Aplicaciones Científicas De Investigación

Hydrogen Bonded Supramolecular Association

The study by (Khalib et al., 2014) discusses the crystal structures of four molecular salts derived from self-assembly involving 2-amino-4-methylpyridine. These salts exhibit supramolecular [R22(8)] heterosynthons, forming one to three-dimensional framework structures through various non-covalent interactions, including hydrogen bonds.

Hydrogenation and Desulfurization

Egorova and Prins (2004) investigated the influence of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene and its effect on the hydrodenitrogenation of 2-methylpyridine (Egorova & Prins, 2004). They found that 2-methylpyridine strongly suppressed the hydrogenation pathway of dibenzothiophene hydrodesulfurization.

Schiff Base Substitutions in Crown Ethers

Hayvalı et al. (2003) synthesized new laterally functionalized crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with compounds including 2-amino-4-methylpyridine (Hayvalı et al., 2003). These crown compounds displayed tautomeric equilibria and were characterized using various spectroscopic techniques.

Crystal Structure of Organic Acid–Base Salts

Thanigaimani et al. (2015) characterized the crystal structures of two organic acid-base salts obtained from 2-amino-6-methylpyridine and methylbenzoic acids (Thanigaimani et al., 2015). These compounds displayed two and three-dimensional framework structures, facilitated by noncovalent interactions like N—H…O hydrogen bonds.

Mild Steel Corrosion Inhibition

The study by Mert et al. (2014) explored the corrosion inhibition properties of 2-amino-4-methylpyridine on mild steel in acidic conditions (Mert et al., 2014). They concluded that the compound acts as an effective inhibitor, with its efficiency related to the energy band gap of its molecular orbitals.

Synthesis and Structure of Silver(I) Complexes

Fengwu Wang, Yijun Wei, and Qi-Yong Zhu (2010) synthesized two silver(I) complexes using 2-amino-4-methylpyridine. They found distinct linear and distorted triangular geometries in these complexes, stabilized by intermolecular hydrogen bonds (Wang, Wei, & Zhu, 2010).

Electrospray Mass Spectrometry of N-linked Carbohydrates

Harvey (2000) demonstrated the application of electrospray and collision-induced dissociation mass spectrometry for N-linked carbohydrates derivatized with compounds including 2-aminopyridine (Harvey, 2000). This technique allowed detailed analysis of glycan structures.

Spin-Crossover Iron(II) Complexes

Nishi et al. (2010) studied 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine as a ligand in spin-crossover iron(II) complexes. They observed a steep one-step spin crossover between high-spin and low-spin states, influenced by intermolecular hydrogen bonds (Nishi et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, have been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs.

Mode of Action

Biochemical Pathways

Result of Action

It is believed to have anti-inflammatory properties and potential anticancer effects.

Safety and Hazards

Propiedades

IUPAC Name |

(4-iodophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBFFQHVRICVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

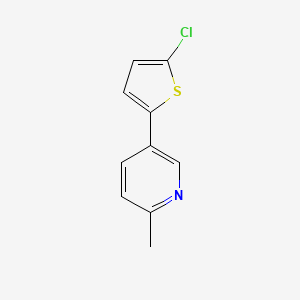

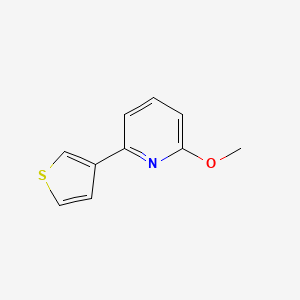

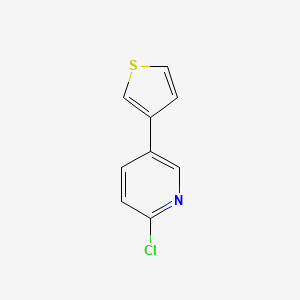

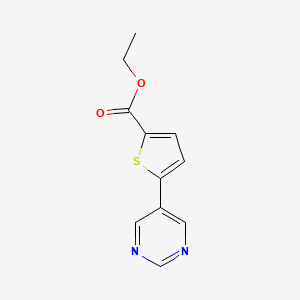

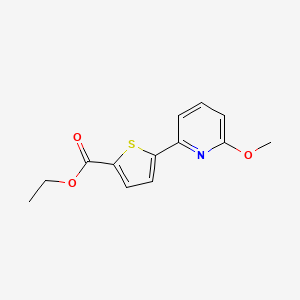

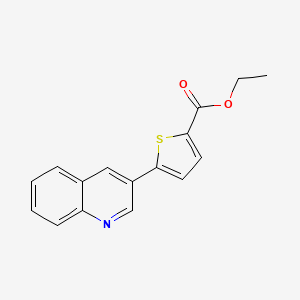

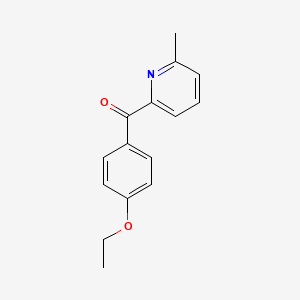

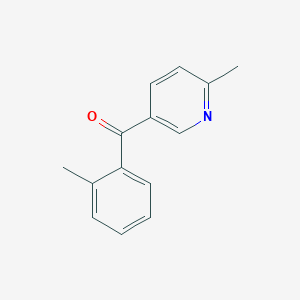

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)

![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)